Picroside III is an iridoid glycoside [, , ], a class of natural products known for their diverse biological activities. It is primarily isolated from the rhizomes of Picrorhiza scrophulariiflora [, , ], a medicinal plant traditionally used in Ayurvedic medicine. Picroside III is being investigated for its potential therapeutic applications in various areas, including its protective effects on the intestinal epithelial barrier [] and its ability to ameliorate colitis in animal models [].
The synthesis of Picroside III can occur through both natural extraction and synthetic methods.
While natural extraction is predominant, synthetic approaches have been explored but are less common. These involve:
Picroside III has a complex molecular structure characterized by:
The stereochemistry of Picroside III plays a crucial role in its interaction with biological targets, influencing its pharmacological efficacy.
Picroside III participates in various chemical reactions, primarily involving:
These reactions are essential for understanding its stability and reactivity in different environments, which is critical for formulation in pharmaceuticals.
The mechanism of action of Picroside III is multifaceted:
These properties are crucial for determining the appropriate formulation strategies for pharmaceutical applications.
Picroside III has a wide range of scientific applications:
Picroside III (CAS No. 64461-95-6) is an iridoid glycoside with the molecular formula C25H30O13 and a molecular weight of 538.5 g/mol. Its structure features a complex polycyclic iridoid core (catalpol derivative) esterified with a trans-ferulic acid moiety (E-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid). The molecule contains six chiral centers and multiple fused rings, including a characteristic cyclopentane-pyran system with an epoxy bridge. The absolute configuration has been confirmed through NMR and X-ray crystallography as (1aS,1bS,2S,5aR,6S,6aS) for the iridoid core and β-D-configuration for the glucose unit [3] [6] [7].
The stereochemistry critically influences its biological interactions, as evidenced by its specific optical rotation and circular dichroism profiles. The trans-feruloyl group at C-6 of the glucose unit adopts an E-configuration about the double bond, confirmed by the 1H-NMR coupling constant (J = 16.0 Hz) between H-7'' and H-8'' [6] [10].
Table 1: Key Molecular Attributes of Picroside III
Property | Value/Description |
---|---|
CAS Registry Number | 64461-95-6 |
Molecular Formula | C25H30O13 |
Molecular Weight | 538.5 g/mol |
IUPAC Name | [(1aS,1bS,2S,5aR,6S,6aS)-1a-(Hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5a,6,6a-tetrahydro-1bH-oxireno[5,6]cyclopenta[1,3-c]pyran-6-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Chiral Centers | 6 |
Key Functional Groups | Epoxide, glycosidic bond, ester, catechol ether |
UHPLC-ESI-MS/MS has emerged as the gold standard for quantifying Picroside III in complex matrices (e.g., plant extracts, biological fluids). Optimal separation uses a reverse-phase C18 column (e.g., ACQUITY UHPLC® BEH Amide, 2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The typical flow rate is 0.4 mL/min, achieving retention times of 2.03–2.09 min for Picroside III [8].
Mass detection employs negative-ion mode electrospray ionization (ESI-) due to superior sensitivity for glycosides. Characteristic fragmentation patterns include:
Table 2: Optimized UHPLC-ESI-MS/MS Parameters for Picroside III Analysis
Parameter | Specification |
---|---|
Column | ACQUITY UHPLC® BEH Amide (2.1 × 100 mm, 1.7 µm) |
Mobile Phase | A: 0.1% Formic acid in H2OB: 0.1% Formic acid in CH3CN |
Gradient Program | 0–1.5 min: 10%→90% B1.5–2.5 min: 90% B |
Flow Rate | 0.4 mL/min |
Ionization Mode | ESI-negative |
MRM Transitions | 537.2 → 375.1 (quantifier)537.2 → 161.0 (qualifier) |
LLOQ | 5.04 ng/mL |
Retention Time | 2.03–2.09 min |
Counter-current chromatography (CCC) enables high-recovery isolation of Picroside III from Picrorhiza scrophulariiflora extracts without irreversible adsorption losses. The biphasic solvent system ethyl acetate/n-butanol/water/formic acid (4:1:5:0.005, v/v/v/v) achieves optimal partition coefficients (K = 0.8–1.2). Due to near-identical K values of Picroside I and III (KI/KIII ≈ 1.2), standard isocratic elution fails baseline separation [10].
Cycling-elution counter-current chromatography (CECCC) overcomes this by repeatedly recycling the mobile phase through the column. Using ethyl acetate/water (1:1, v/v) at 4 mL/min, baseline separation of Picroside III from Picroside I requires six cycles, yielding >98% purity (by UPLC-UV) with a 92% recovery rate. This method avoids solid-phase adsorption, preserving the epoxy-iridoid structure often degraded in silica-based chromatography [10].
Preparative-scale isolation (100–500 mg) typically uses 240–360 mL solvent volumes, making it cost-effective versus preparative HPLC. Post-separation, fractions are analyzed by UPLC-UV at 270 nm and confirmed via ESI-MS (m/z 537 [M-H]-). The CCC approach is critical for supplying reference standards for pharmacological studies [5] [10].
Table 3: CCC Solvent Systems for Picroside III Isolation
Solvent System (v/v/v/v) | Application | Separation Challenge | Solution |
---|---|---|---|
Ethyl acetate/n-butanol/water/formic acid (4:1:5:0.005) | Bulk separation of picrosides | Co-elution of Picroside I and III (KI/KIII ≈1.2) | Cycling-elution CCC (6 cycles) |
Ethyl acetate/water (1:1) | Final purification | Residual impurities | Isocratic elution |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0